molecular formula C16H21NO4 B2610407 4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid CAS No. 352452-38-1

4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid

Cat. No. B2610407
CAS RN: 352452-38-1
M. Wt: 291.347
InChI Key: YKDHCCFJXBEINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Research into compounds with structural similarities to 4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid, such as various 3H-Spiro[1-benzofuran-2,1’-cyclohexane] derivatives, reveals their potential antibacterial properties. A study highlighted the isolation of new compounds from Heliotropium filifolium with demonstrated activity against Gram-positive bacteria, suggesting a structure-activity relationship where lipophilicity plays a crucial role in antimicrobial efficacy (Urzúa, Echeverría, Rezende, & Wilkens, 2008).

Synthesis of Non-Natural Amino Acids

Significant efforts have been made in synthesizing non-natural amino acids for their potential application in medicinal chemistry and drug design. One approach includes the synthesis of conformationally rigid spiro-linked amino acids, which are analogues of glutamic acid and lysine. These efforts demonstrate the versatility of spiro compounds in designing molecules with specific biological activities (Yashin, Tikhomirova, Sedenkova, Vasilenko, Grishin, Kuznetsova, & Averina, 2019).

Development of GABAergic Modulators

Another area of interest is the development of compounds that can modulate GABAergic cascades in the central nervous system. The synthesis of new spiro[2.3]hexane amino acids, serving as conformationally restricted analogs of γ-aminobutyric acid, underscores the potential of these compounds in neuroscience research. Such compounds could pave the way for novel treatments for neurological disorders (Yashin, Averina, Vasilenko, Grishin, Osolodkin, Palyulin, Kuznetsova, & Zefirov, 2017).

Synthetic Methodologies

The field also explores innovative synthetic methodologies for creating spiro compounds. For instance, the development of a one-pot, three-component reaction to synthesize spiro[furan-2,1'-isoindolin]-3'-ones demonstrates the advancement in synthetic chemistry. This method allows for the formation of complex spiro-cyclic compounds in moderate to good yields, showcasing the potential for generating diverse molecular architectures for various applications (Shit, Bora, Sahu, & Saikia, 2022).

Furan Derivatives in Drug Design

Lastly, the isolation of novel furan derivatives from mangrove-derived endophytic fungi illustrates the natural occurrence and synthetic potential of furan compounds. These derivatives offer a basis for drug discovery and development, highlighting the role of natural products in medicinal chemistry (Chen, Wang, Chen, Guo, Wang, Dai, & Mei, 2017).

properties

IUPAC Name

6-(furan-2-ylmethylcarbamoyl)-1,1,2-trimethylspiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-14(2)15(3,13(19)20)16(14)7-6-11(16)12(18)17-9-10-5-4-8-21-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDHCCFJXBEINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C12CCC2C(=O)NCC3=CC=CO3)(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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